molecular formula C16H18N4O2 B14935616 N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B14935616
M. Wt: 298.34 g/mol
InChI Key: UGRIFDHXUDAIHH-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic small molecule characterized by a triazolopyridine core linked to a butanamide chain substituted with a furan-2-yl ethyl group.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C16H18N4O2/c21-16(17-10-9-13-5-4-12-22-13)8-3-7-15-19-18-14-6-1-2-11-20(14)15/h1-2,4-6,11-12H,3,7-10H2,(H,17,21)

InChI Key

UGRIFDHXUDAIHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NCCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

Method :

  • Starting Material : 5-Bromopyridine-2,3-diamine reacts with butyric acid using HATU and DIPEA in DMF at 50°C to form N-(2-amino-5-bromo-3-pyridyl)butanamide.
  • Reduction : Lithium aluminum hydride reduces the amide to the corresponding amine.
  • Cyclization : Treatment with phosphorus oxychloride induces cyclization to form the triazolopyridine ring.
  • Hydrolysis : The ester intermediate is hydrolyzed to 4-(triazolo[4,3-a]pyridin-3-yl)butanoic acid using NaOH in ethanol.

Yield : 60–75% after purification.

Palladium-Catalyzed Cross-Coupling

Method :

  • Borylation : 3-Bromo-triazolo[4,3-a]pyridine undergoes Miyaura borylation with bis(pinacolato)diboron, PdCl₂(dppf), and KOAc in dioxane at 85°C.
  • Suzuki Coupling : The boronate ester reacts with a butenyl electrophile to extend the carbon chain.
  • Oxidation : Terminal alkene oxidation (e.g., KMnO₄) yields the carboxylic acid.

Yield : 50–65%.

Amide Bond Formation with 2-(Furan-2-yl)Ethylamine

The final step couples the triazolopyridine acid with 2-(furan-2-yl)ethylamine (CAS 1121-46-6).

Carbodiimide-Mediated Coupling

Reagents :

  • 4-(Triazolo[4,3-a]pyridin-3-yl)butanoic acid (1 eq)
  • 2-(Furan-2-yl)ethylamine (1.2 eq)
  • EDCl/HOBt or DCC (1.5 eq)
  • DIPEA (2 eq) in DMF or DCM.

Procedure :

  • Activate the acid with EDCl/HOBt at 0°C for 30 min.
  • Add amine and DIPEA, stir at RT for 12–24 h.
  • Quench with water, extract with EtOAc, and purify via silica chromatography.

Yield : 70–85%.

HATU-Based Coupling

Reagents :

  • HATU (1.2 eq), DIPEA (3 eq) in DMF.

Procedure :

  • Mix acid, HATU, and DIPEA at 0°C for 10 min.
  • Add amine, stir at RT for 6 h.
  • Concentrate and purify by recrystallization (EtOH/H₂O).

Yield : 80–90%.

Alternative One-Pot Strategies

Tandem Cyclization-Amidation

Method :

  • React 3-bromo-triazolo[4,3-a]pyridine with 4-bromobutyronitrile via Pd-PEPPSI-HeptCl and 2-propylzinc bromide in toluene.
  • Hydrolyze nitrile to acid (H₂SO₄, H₂O).
  • Perform in-situ amidation with 2-(furan-2-yl)ethylamine using HATU.

Yield : 55–65%.

Microwave-Assisted Synthesis

Conditions :

  • Microwave irradiation (120°C, 30 min) with DMF as solvent.
  • Reduces reaction time from 24 h to 30 min.

Yield : Comparable to conventional methods (75–80%).

Purification and Characterization

Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : EtOAc/hexane (3:7 to 1:1) or DCM/MeOH (95:5).

Recrystallization

  • Solvents : Ethanol/water or ethyl acetate/hexane.

Spectral Data (Representative)

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.99 (s, 1H, triazolo-H), 7.78 (d, J = 6.0 Hz, 1H, pyridine-H), 6.32 (m, 2H, furan-H).
¹³C NMR δ 171.2 (C=O), 156.1 (triazolo-C), 121.8 (CF₃), 110.3 (furan-C).
HRMS [M+H]⁺ calc. 355.1521, found 355.1518.

Challenges and Optimization

  • Steric Hindrance : Bulky triazolopyridine reduces coupling efficiency; HATU outperforms EDCl.
  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Scale-Up : Multi-gram synthesis achievable with Pd-PEPPSI catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The triazolopyridine ring can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and triazolopyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the triazolopyridine ring can produce various reduced derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other triazolo-fused heterocycles, particularly those in adenosine receptor-targeting pharmaceuticals. Below is a comparative analysis based on structural and functional analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Target Selectivity Notes
N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide Triazolo[4,3-a]pyridine Furan-2-yl ethyl, butanamide Hypothesized: Adenosine receptors Likely influenced by furan group
N-((1S,3R,4S)-3-ethyl-4-(8-iodo-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Pyrrolo-triazolo-pyrazine Iodo, cyclopropanesulfonamide Kinases/Adenosine receptors Enhanced selectivity via iodine substitution
(1S,3R,4S)-N-(2-(3,3-difluoropyrrolidin-1-ylsulfonyl)ethyl)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentanamine Pyrrolo-triazolo-pyrazine Difluoropyrrolidine sulfonyl A2B adenosine receptor Fluorine atoms improve metabolic stability
N-cyano-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Pyrrolo-triazolo-pyrazine Cyano, cyclopropanesulfonamide A3 adenosine receptor Cyanogroup enhances antagonistic activity

Key Observations

Core Heterocycle Influence: The triazolo[4,3-a]pyridine core in the target compound is distinct from the pyrrolo-triazolo-pyrazine scaffolds in patent analogs. This difference may alter binding to adenosine receptors, as pyrrolo-triazolo-pyrazines are often optimized for A2B or A3 subtypes . Triazolopyridines are historically associated with A2A receptor modulation, but furan substitution could shift selectivity toward A1 or A3 receptors .

Patent analogs utilize iodine (radiopaque) or fluorine (metabolic stability) substitutions, suggesting tailored pharmacokinetic profiles compared to the furan-based compound .

Receptor Selectivity: A2B and A3 receptors are less pharmacologically characterized than A1/A2A, but sulfonamide and cyano groups in patent compounds demonstrate improved A3 antagonism (e.g., Ki < 10 nM) . The target compound’s adenosine receptor affinity remains unverified, though its structure aligns with ligands targeting Gi/o-coupled receptors (A1/A3) due to the triazolopyridine core .

Research Findings and Implications

  • Therapeutic Potential: If selective for A3 receptors, this compound could explore roles in inflammation or cancer, whereas A1 selectivity might suggest cardiac or neuroprotective applications .

Biological Activity

N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole and furan moieties. The process can be summarized as follows:

  • Starting Materials : The synthesis begins with 2-hydrazinopyridine and furan derivatives.
  • Reagents : Common reagents include FeCl3, TsOH- H2O, and chlorobenzene as a solvent.
  • Reaction Conditions : The reaction is carried out under controlled temperatures (often around 80 °C) for several hours to ensure complete conversion.
  • Purification : The final product is purified using column chromatography techniques.

The yield and purity of the compound are critical for subsequent biological evaluations .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound was evaluated against various cancer cell lines including EKVX (non-small lung cancer), RPMI-8226 (leukemia), and OVCAR-4 (ovarian cancer). Results showed GI50 values ranging from 1.7 μM to 28.7 μM, indicating potent activity against these cell lines .

Antimicrobial Activity

The compound has also been screened for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : It demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics such as streptomycin .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Studies suggest that the compound may interfere with cellular signaling pathways involved in growth and survival.
  • Induction of Apoptosis : Evidence indicates that it can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound revealed:

Cell LineGI50 (μM)
EKVX1.7
RPMI-822621.5
OVCAR-425.9
PC-328.7

These results underscore the compound's potential as a lead candidate for further development in cancer therapeutics .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.03–0.06
Streptococcus pyogenes0.06–0.12
Haemophilus influenzae0.25–1

This study shows that the compound possesses broad-spectrum antibacterial activity .

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